Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Medicinal Chemistry Physicochemical Profiling Salt Selection

Acquire Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (CAS 1352305-27-1) specifically for its enhanced aqueous solubility and reliable handling versus the free base (CAS 1313726-31-6). This white to off-white solid features a primary amine handle ideal for amide coupling or linker chemistry on the privileged imidazo[1,2-a]pyrazine kinase inhibitor scaffold. Verify supplier CoA to ensure batch-to-batch reproducibility.

Molecular Formula C7H10Cl2N4
Molecular Weight 221.08 g/mol
CAS No. 1352305-27-1
Cat. No. B1375802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
CAS1352305-27-1
Molecular FormulaC7H10Cl2N4
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)CN.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H
InChIKeyWMQSEFDZOZYILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (CAS 1352305-27-1): Technical Baseline for Procurement


Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (CAS 1352305-27-1) is the dihydrochloride salt form of a 6-aminomethyl-substituted imidazo[1,2-a]pyrazine heterocyclic scaffold . This compound is a white to off-white solid with a molecular weight of 221.09 g/mol (free base MW: 148.17) and a molecular formula of C₇H₁₀Cl₂N₄ . Commercial suppliers report purities ranging from 95% to ≥97% (HPLC), and the compound is classified as a research-use-only chemical building block, not intended for therapeutic or diagnostic applications .

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Procurement: Why Scaffold, Salt Form, and Purity Prevent Generic Substitution


Direct substitution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride with the free base (CAS 1313726-31-6) or other imidazo[1,2-a]pyrazine analogs is not scientifically valid . The dihydrochloride salt form confers altered aqueous solubility and handling properties compared to the free base, directly impacting experimental reproducibility in biological assays . Furthermore, the core imidazo[1,2-a]pyrazine scaffold is a privileged kinase inhibitor pharmacophore; however, the specific 6-aminomethyl substitution vector provides a unique chemical handle for derivatization that is absent in unsubstituted, 3-substituted, or 8-substituted analogs [1]. Finally, supplier-reported purity ranges (95% to ≥97%) and batch-to-batch variability in elemental composition underscore the necessity of verifying supplier specifications rather than assuming generic equivalence [2].

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride: Quantitative Differentiation Evidence Guide


Dihydrochloride Salt vs. Free Base: Quantified Enhancement in Polar Surface Area

The dihydrochloride salt form (CAS 1352305-27-1) exhibits a calculated Topological Polar Surface Area (TPSA) of 56.21 Ų, a value that differs from the free base due to the presence of the hydrochloride counterions and the protonated amine state . This property is a key descriptor influencing membrane permeability and aqueous solubility, which are critical parameters for in vitro assay performance .

Medicinal Chemistry Physicochemical Profiling Salt Selection

Purity Verification: Vendor-Specific HPLC Purity Thresholds Impact Procurement Decisions

Commercial availability of this compound includes vendor-reported purity thresholds ranging from ≥95% to ≥97% as determined by HPLC . These reported values serve as direct quantitative comparators for procurement; selection of a supplier with a higher certified purity (e.g., 97% vs. 95%) may be necessary for applications intolerant of specific impurity profiles .

Analytical Chemistry Quality Control Procurement

Scaffold Privilege in Kinase Inhibition: The Imidazo[1,2-a]pyrazine Core Enables Potent Enzyme Targeting

The imidazo[1,2-a]pyrazine core scaffold of this compound is a validated ATP-competitive kinase inhibitor pharmacophore [1]. In a class-level exemplar, derivative 'Compound 7' (an imidazo[1,2-a]pyrazine derivative) demonstrated an ENPP1 IC50 of 5.70 nM, while Aurora kinase inhibitors based on this scaffold have shown cellular IC50 values of 250 nM, demonstrating the scaffold's inherent potency potential [1] [2].

Kinase Inhibition Drug Discovery Chemical Biology

Lipophilicity Profile: Calculated LogP Values as Selection Criteria for Assay Conditions

The compound's lipophilicity profile, as calculated by multiple in silico methods, provides a range of LogP values that can be used to guide solvent selection for stock solution preparation and predict behavior in biological assays . The consensus LogP of 0.5 (average of five models) and an ESOL LogS of -2.41 (estimated aqueous solubility of ~0.87 mg/mL) are quantitative descriptors that differentiate this specific salt form from more lipophilic imidazo[1,2-a]pyrazine derivatives bearing larger aromatic substitutions.

ADME Physicochemical Properties Assay Development

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride: Recommended Research and Industrial Use Cases


Kinase Inhibitor Medicinal Chemistry Campaigns

This compound serves as a versatile starting material for the synthesis of novel kinase inhibitors [1]. The 6-aminomethyl group provides a primary amine handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of structure-activity relationships (SAR) around the imidazo[1,2-a]pyrazine core, a scaffold known to yield potent ATP-competitive inhibitors [1] [2].

Chemical Probe Synthesis for Target Identification

The primary amine functionality is an ideal attachment point for linker chemistry used in the creation of chemical probes [1]. This compound can be conjugated to biotin, fluorescent dyes, or photoaffinity labels to generate tools for target engagement studies, cellular pull-down assays, or cellular imaging of imidazo[1,2-a]pyrazine-binding proteins [1].

Development of Luciferase Substrates for Bioluminescence Assays

Substituted imidazo[1,2-a]pyrazines, including analogs accessible from this 6-aminomethyl building block, are described as coelenterazine analogues and luciferase substrates [1]. This compound can be used as an intermediate in the synthesis of novel bioluminescent probes for high-throughput screening assays, leveraging the scaffold's ability to generate luminescence upon enzymatic oxidation [1].

Technical Documentation Hub

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